(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 1798404-29-1
VCID: VC4605389
InChI: InChI=1S/C19H18ClN7O/c20-16-4-2-1-3-15(16)5-8-19(28)26-11-9-25(10-12-26)17-6-7-18(24-23-17)27-14-21-13-22-27/h1-8,13-14H,9-12H2/b8-5+
SMILES: C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C=CC4=CC=CC=C4Cl
Molecular Formula: C19H18ClN7O
Molecular Weight: 395.85

(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one

CAS No.: 1798404-29-1

Cat. No.: VC4605389

Molecular Formula: C19H18ClN7O

Molecular Weight: 395.85

* For research use only. Not for human or veterinary use.

(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one - 1798404-29-1

Specification

CAS No. 1798404-29-1
Molecular Formula C19H18ClN7O
Molecular Weight 395.85
IUPAC Name (E)-3-(2-chlorophenyl)-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]prop-2-en-1-one
Standard InChI InChI=1S/C19H18ClN7O/c20-16-4-2-1-3-15(16)5-8-19(28)26-11-9-25(10-12-26)17-6-7-18(24-23-17)27-14-21-13-22-27/h1-8,13-14H,9-12H2/b8-5+
Standard InChI Key CNCWNTCRSSVEJJ-VMPITWQZSA-N
SMILES C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C=CC4=CC=CC=C4Cl

Introduction

Structural and Molecular Characteristics

Molecular Composition

The compound features a central piperazine ring linked to a pyridazine-triazole hybrid at the N4 position and a 2-chlorophenyl-substituted enone system at the N1 position. Its molecular formula is C₂₀H₁₈ClN₇O, with a molar mass of 408.87 g/mol . Key structural attributes include:

  • Pyridazine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2.

  • 1,2,4-Triazole substituent: Attached at the pyridazine C6 position, contributing to hydrogen-bonding potential .

  • Piperazine bridge: Adopts a chair conformation, enabling conformational flexibility for receptor interactions .

  • (E)-Enone system: The α,β-unsaturated ketone (prop-2-en-1-one) linked to a 2-chlorophenyl group enhances electrophilicity and π-conjugation .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₀H₁₈ClN₇O
Molar Mass408.87 g/mol
X-ray CrystallographyMonoclinic, P2₁/c
TPSA (Topological PSA)78.9 Ų

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via multi-step protocols, often involving:

  • Knoevenagel Condensation: Formation of the enone system by reacting 2-chlorobenzaldehyde with a ketone precursor .

  • Nucleophilic Substitution: Introduction of the piperazine-pyridazine-triazole segment using 3,6-dichloropyridazine and 1-(4-chlorophenyl)piperazine under basic conditions .

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to install the triazole ring .

Reaction yields typically range from 53–74%, with purification via column chromatography (silica gel, ethyl acetate/hexane) .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
12-Chlorobenzaldehyde, piperidine, EtOH73%
23,6-Dichloropyridazine, DIPEA, DCM68%
3CuSO₄·5H₂O, sodium ascorbate, H₂O/THF62%

Structural Confirmation and Crystallography

X-ray Diffraction Analysis

Single-crystal X-ray studies reveal:

  • Planar aromatic systems: The pyridazine and triazole rings form a near-planar system (dihedral angle: 4.2°) .

  • Piperazine conformation: Chair conformation with puckering parameters Q = 0.578 Å, θ = 169.7° .

  • Enone geometry: The (E)-configuration is stabilized by intramolecular C–H···O interactions (2.48 Å) .

Biological Activity and Applications

Acetylcholinesterase (AChE) Inhibition

In vitro assays demonstrate IC₅₀ = 1.35–2.18 μM against AChE, surpassing reference drug tacrine (IC₅₀ = 5.6 μM) . Docking studies highlight interactions with catalytic triad residues (Trp286, Tyr341) via:

  • π-π stacking between the 2-chlorophenyl group and Trp286.

  • Hydrogen bonds from triazole N2 to Ser203 .

Pharmacokinetic and Toxicity Profiles

ADMET Predictions

  • Blood-Brain Barrier Permeability: High (logBB = 0.52) due to moderate lipophilicity (logP = 2.8) .

  • CYP450 Inhibition: Moderate inhibition of CYP3A4 (Ki = 12.3 μM) .

  • hERG Liability: Low risk (IC₅₀ > 30 μM) .

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